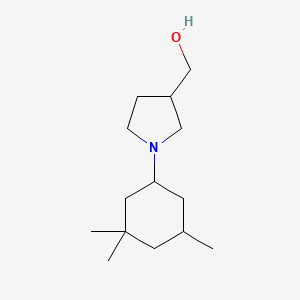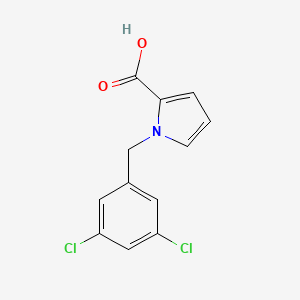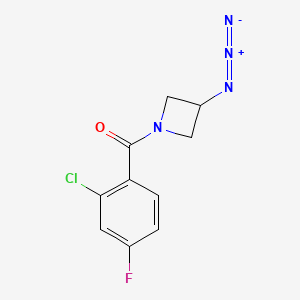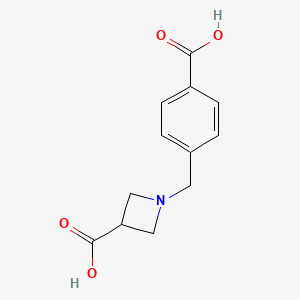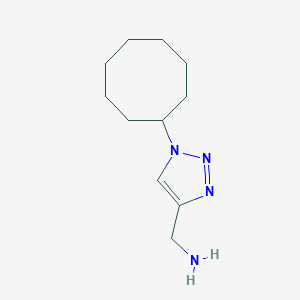
(1-シクロオクチル-1H-1,2,3-トリアゾール-4-イル)メタンアミン
説明
The compound “(1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanamine” belongs to a class of organic compounds known as 1,2,3-triazoles . These are aromatic compounds containing a 1,2,3-triazole ring, which is a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .
Synthesis Analysis
While specific synthesis information for “(1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanamine” is not available, similar compounds have been synthesized via “Click” chemistry . This involves the reaction of an azide and an alkyne to form a 1,2,3-triazole .
科学的研究の応用
創薬
1,2,3-トリアゾールは、創薬において広く使用されてきました . アミノ酸、ヌクレオチドなどの重要な構成要素の一部です . 抗けいれん薬のルフィナミド、広域スペクトルセファロスポリン系抗生物質のセファトリジン、抗がん剤のカルボキサミドトリアゾール、β-ラクタム系抗生物質のタゾバクタムなど、1,2,3-トリアゾールコアを持つ多くの有名な医薬品が市販されています .
有機合成
1,2,3-トリアゾールは、有機合成において重要な役割を果たします . 最も重要な窒素含有五員環複素環の一つであり、幅広い用途があります .
高分子化学
高分子化学の分野では、1,2,3-トリアゾールは高い化学的安定性のために使用されてきました . 酸性または塩基性加水分解、酸化または還元条件に対して、たとえ高温であっても通常は不活性です .
超分子化学
1,2,3-トリアゾールは、超分子化学において応用が見出されています . 強い双極子モーメント(4.8–5.6 デバイ)と水素結合能力があります .
生体共役
1,2,3-トリアゾールは、生体共役戦略において関連性を高めてきました . 多くの産業用途において、合成中間体として広く使用されてきました .
ケミカルバイオロジー
ケミカルバイオロジーの分野では、1,2,3-トリアゾールは独自の特性のために使用されてきました . アミド結合に似ており、EまたはZアミド結合を模倣しています .
蛍光イメージング
1,2,3-トリアゾールは、臨床診断アッセイで使用されるバイオセンサーの開発に適用されてきました . 蛍光イメージングにも使用されています .
材料科学
材料科学において、1,2,3-トリアゾールは、様々な実用的な目的のために遷移金属錯体の合成に使用されてきました . 液晶や高分子材料においても重要な役割を果たしています .
作用機序
Target of Action
Compounds containing the 1,2,3-triazole moiety have been found to exhibit significant antiproliferative effects against various cancer cells . The nitrogen atoms of the triazole ring actively contribute to binding to the active site of enzymes .
Mode of Action
These compounds often work by inhibiting key enzymes in cancer cells, leading to cell cycle arrest and apoptosis . For example, some compounds have been found to bind to the ATP binding pocket during docking experiments .
Biochemical Pathways
Similar compounds have been shown to affect pathways related to cell cycle regulation and apoptosis .
Pharmacokinetics
Similar compounds have been found to possess drug-like properties in silico studies .
Result of Action
The result of the action of similar compounds is often the induction of apoptosis in cancer cells . This is usually accompanied by cell cycle arrest at various phases .
生化学分析
Biochemical Properties
(1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, triazole derivatives, including (1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanamine, have been shown to exhibit cytotoxic activity against cancer cell lines by inhibiting tubulin polymerization . This interaction disrupts the microtubule network, leading to cell cycle arrest and apoptosis.
Cellular Effects
The effects of (1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanamine on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that triazole derivatives can induce apoptosis in cancer cells by causing cell cycle arrest at the sub-G1 and G2/M phases . This compound’s impact on gene expression and cellular metabolism further underscores its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, (1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanamine exerts its effects through specific binding interactions with biomolecules. It binds to the colchicine binding site of tubulin, inhibiting tubulin polymerization and disrupting the microtubule network . This inhibition leads to cell cycle arrest and apoptosis, highlighting the compound’s potential as an anti-cancer agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanamine change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that triazole derivatives maintain their cytotoxic activity over extended periods, making them suitable for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of (1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanamine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, while higher doses may lead to toxic or adverse effects. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
(1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s impact on these pathways can influence cellular metabolism and overall cellular function .
Transport and Distribution
Within cells and tissues, (1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanamine is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of (1-cyclooctyl-1H-1,2,3-triazol-4-yl)methanamine is critical for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its effects. Understanding its subcellular localization can provide insights into its mechanism of action and therapeutic potential .
特性
IUPAC Name |
(1-cyclooctyltriazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4/c12-8-10-9-15(14-13-10)11-6-4-2-1-3-5-7-11/h9,11H,1-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYRTJKWVKIVSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)N2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


